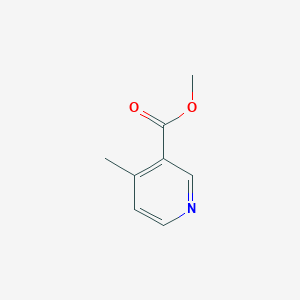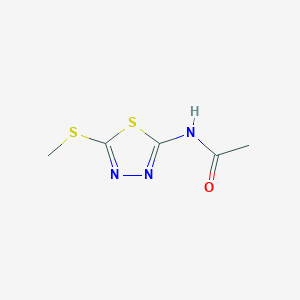
1,2,3-Trimethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethylcyclopentane is an organic compound with the molecular formula C₈H₁₆. It is a cycloalkane with three methyl groups attached to the cyclopentane ring at positions 1, 2, and 3. This compound is known for its structural isomerism and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete substitution of hydrogen atoms with methyl groups .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of trimethylcyclopentadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Chlorine or bromine, UV light, radical initiators.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
1,2,3-Trimethylcyclopentane is utilized in various scientific research fields, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1,2,3-Trimethylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in the formation of saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
- 1,2,4-Trimethylcyclopentane
- 1,3,5-Trimethylcyclopentane
- 1,2-Dimethylcyclopentane
- 1,3-Dimethylcyclopentane
Comparison: 1,2,3-Trimethylcyclopentane is unique due to the specific arrangement of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 1,2,4-Trimethylcyclopentane and 1,3,5-Trimethylcyclopentane, this compound exhibits different stereochemistry and reactivity patterns. This uniqueness makes it a valuable compound for studying stereochemical effects and reaction mechanisms .
Properties
CAS No. |
2613-69-6 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(3R)-1,2,3-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7?,8?/m1/s1 |
InChI Key |
VCWNHOPGKQCXIQ-JECWYVHBSA-N |
SMILES |
CC1CCC(C1C)C |
Isomeric SMILES |
C[C@@H]1CCC(C1C)C |
Canonical SMILES |
CC1CCC(C1C)C |
Key on ui other cas no. |
2815-57-8 |
Pictograms |
Flammable |
Synonyms |
(1α,2α,3α)-1,2,3-Trimethylcyclopentane; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are 1,2,3-trimethylcyclopentane and its isomers useful for tracing LNAPL sources?
A1: [] this compound and its isomers, like 1,2,4-trimethylcyclopentane, are found in various refinery feeds and products. Critically, the ratios of these isomers differ depending on the specific refining process used. This makes them valuable for source identification. Additionally, these compounds exhibit resistance to aerobic biodegradation and possess similar solubility and volatility, making their ratios in LNAPL samples less likely to be skewed by environmental factors. This stability increases their reliability as tracers compared to compounds easily degraded in the subsurface.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)













